molecular formula C11H9FN2O3 B063998 Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-81-1

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B063998
M. Wt: 236.2 g/mol
InChI Key: BCZQNQXJPMUTQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules containing the 1,2,4-oxadiazole ring, similar to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, involves strategic organic synthesis techniques. For instance, compounds with structural similarities have been synthesized through refluxing 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined through single crystal X-ray diffraction techniques. For example, the crystal structure analysis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar and the phenyl ring is almost perpendicular to these two rings, providing insights into the spatial arrangement of similar molecules (B. Kumar et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate or similar compounds often utilize their active functional groups. A study on Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate demonstrated a straightforward route for preparing derivatives through the displacement of functionalities by various nucleophiles, showcasing the reactivity of such molecules (Ž. Jakopin, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in chemical synthesis and material science. For instance, the study of synthesis, characterization, and cytotoxic evaluation of novel derivatives of 1,3,4-oxadiazole containing a 5-phenyl thiophene moiety emphasizes the importance of spectral analyses (1H-NMR, 13C NMR, MS) in understanding the physical attributes of similar molecules (V. Adimule et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate and related compounds. Research into novel derivatives and their synthesis, characterization, and application highlights the dynamic nature of these molecules' chemical behavior (Sirawit Wet-osot et al., 2017).

Scientific Research Applications

  • Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have shown antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against test microorganisms, and others displayed antilipase and antiurease activities (Başoğlu et al., 2013).

  • Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It enables the formation of products that can be integrated into biologically relevant molecules (Jakopin, 2018).

  • Synthesis of Derivatives with Biological Activity : The synthesis of various 1,2,4-oxadiazole-5-carboxylic acid derivatives has been conducted. For instance, 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester showed antihypertensive activity in rats (Santilli & Morris, 1979).

  • Crystal Structure Analysis : Studies have determined the crystal structure of various compounds similar to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, contributing to a better understanding of their molecular structure and potential applications in drug design (Kumar et al., 2018).

  • Insecticidal Activities : Novel 1,3,4-oxadiazoles derivatives have been synthesized and evaluated for their insecticidal activities. These studies contribute to the development of new insecticides (Shi et al., 2000).

  • Cytotoxic Evaluation : Novel derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. This research contributes to the development of new anticancer drugs (Adimule et al., 2014).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate” were not found, similar compounds have been classified as combustible liquids and may cause skin and eye irritation .

Future Directions

While specific future directions for “Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate” were not found, research into similar compounds continues to be of interest due to their potential biological activities .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQNQXJPMUTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362895
Record name ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS RN

163719-81-1
Record name Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163719-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Xu, Y Han, S Xu, R Wang, M Yue, Y Tian, X Li… - European Journal of …, 2020 - Elsevier
Using the principle of bioisosteric replacement, we present a structure-based design approach to obtain new Axl kinase inhibitors with significant activity at the kinase and cellular levels…
Number of citations: 16 www.sciencedirect.com

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